[4-(Bromomethyl)benzyl]triphenylphosphonium bromide

Phosphonium salt synthesis PET probe precursor Radiopharmaceutical conjugate

Researchers requiring a single scaffold integrating both a Wittig-active phosphonium center and a reactive benzylic bromomethyl electrophile face supply inconsistency. [4-(Bromomethyl)benzyl]triphenylphosphonium bromide resolves this: • 88.4% synthetic yield in H₃L1 chelator synthesis for ⁶⁴Cu PET tracers • Quantitative DO3A conjugation with retained bromomethyl integrity • Orthogonal reactivity validated by single-crystal XRD (R=0.029) • Consistent ≥98% purity with full ¹H NMR, MS, and melting point QC documentation

Molecular Formula C26H23Br2P
Molecular Weight 526.2 g/mol
CAS No. 14366-74-6
Cat. No. B087694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Bromomethyl)benzyl]triphenylphosphonium bromide
CAS14366-74-6
Molecular FormulaC26H23Br2P
Molecular Weight526.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)CBr)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
InChIInChI=1S/C26H23BrP.BrH/c27-20-22-16-18-23(19-17-22)21-28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;/h1-19H,20-21H2;1H/q+1;/p-1
InChIKeyKUXBEOGHKWNPTG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-(Bromomethyl)benzyl]triphenylphosphonium bromide (CAS 14366-74-6) – Core Identity and Procurement Relevance


[4-(Bromomethyl)benzyl]triphenylphosphonium bromide is a quaternary phosphonium salt possessing a triphenylphosphonium cation linked via a methylene bridge to a para-bromomethyl-substituted benzyl ring, with bromide as the counterion [1]. With a molecular formula of C₂₆H₂₃Br₂P and molecular weight of 526.25 g/mol, this compound uniquely integrates a reactive benzylic bromomethyl electrophile with a classical Wittig-active phosphonium center [2]. Its solid-state structure has been elucidated by single-crystal X-ray diffraction as the acetonitrile monosolvate, revealing key dihedral angles that govern intermolecular packing [3]. This dual‑functional architecture underpins its role as both a Wittig ylide precursor and a conjugation‑ready building block for radiolabeled probes, making procurement decisions critically dependent on purity, bromomethyl integrity, and trace‑metal content.

Why Closely Related Phosphonium Salts Cannot Substitute for [4-(Bromomethyl)benzyl]triphenylphosphonium bromide in Research and Production


Superficially similar triphenylphosphonium bromides—such as benzyltriphenylphosphonium bromide (CAS 1449-46-3), (4-bromobenzyl)triphenylphosphonium bromide (CAS 51044-13-4), and (bromomethyl)triphenylphosphonium bromide (CAS 1034-49-7)—fail to replicate the precise reactivity profile of [4-(Bromomethyl)benzyl]triphenylphosphonium bromide because none simultaneously provides a para‑benzylic bromomethyl electrophile and a phosphonium ylide precursor on a single molecular scaffold [1]. The unsubstituted benzyl analog lacks the bromomethyl handle entirely, rendering it incapable of post‑phosphonium conjugation to bifunctional chelators or fluorescent tags . The 4‑bromobenzyl variant carries an aryl bromide, which exhibits markedly different SNAr reactivity and is incompatible with the alkylation‑based conjugation strategies employed with the bromomethyl group [1]. The (bromomethyl)triphenylphosphonium salt lacks the rigid para‑xylylene spacer, leading to distinct Wittig ylide stability and different E/Z stereoselectivity profiles in olefination reactions [2]. These structural differences translate into quantifiable variations in synthetic yield, mitochondrial‑targeting conjugate efficiency, and physical handling properties, as demonstrated in the evidence below.

Quantitative Differentiation of [4-(Bromomethyl)benzyl]triphenylphosphonium bromide vs. Closest Analogs – Evidence-Based Selection Guide


Synthesis Yield Advantage: Phosphonium vs. Arsonium Salt Formation from α,α′-Dibromo‑p‑xylene

When α,α′-dibromo‑p‑xylene is reacted with triphenylphosphine under identical conditions (toluene, 100 °C, 18 h), the target [4-(bromomethyl)benzyl]triphenylphosphonium bromide is obtained in 88.4 % isolated yield [1]. In contrast, the arsonium congener — (4‑bromomethylbenzyl)triphenylarsonium bromide — prepared from triphenylarsine under analogous reflux conditions (nitromethane, 6 h) achieves only 24 % yield [1]. This >3.6‑fold yield difference directly impacts cost‑efficiency and scalability for multi‑step radiopharmaceutical synthesis, where the bromomethyl‑functionalized phosphonium intermediate is a critical precursor for ⁶⁴Cu‑DO2A‑xy‑TPP⁺ and related PET imaging agents [2].

Phosphonium salt synthesis PET probe precursor Radiopharmaceutical conjugate

Melting Point Depression Indicates Altered Crystal Packing Relative to Unsubstituted Benzyltriphenylphosphonium Bromide

[4-(Bromomethyl)benzyl]triphenylphosphonium bromide exhibits a melting point of 246–248 °C (with decomposition) as reported independently by abcr GmbH and chembase . The parent benzyltriphenylphosphonium bromide (CAS 1449-46-3) melts at 295–298 °C — an approximately 50 °C elevation . Single-crystal X‑ray data reveal that the bromomethyl group participates in C–H···Br hydrogen bonding that organizes centrosymmetric dimeric aggregates in the solid state; this contrasts with the simpler packing of benzyltriphenylphosphonium bromide and explains the lower lattice energy [1].

Thermal analysis Solid-state properties Crystal engineering

Dual‑Functional Architecture: Bromomethyl Electrophile Enables Conjugation While Preserving Phosphonium Reactivity

The para‑bromomethyl substituent of this compound reacts with secondary amines in anhydrous DMF at room temperature to give tertiary‑amine‑linked conjugates while the phosphonium center remains intact for subsequent ylide formation or mitochondrial targeting [1]. In the synthesis of ⁶⁴Cu‑DO2A‑xy‑TPP⁺, the bromomethyl group undergoes alkylation with DO3A(OᵗBu)₃ in DMF/triethylamine overnight, yielding the protected conjugate without phosphonium degradation [1]. This orthogonal reactivity is absent in benzyltriphenylphosphonium bromide (no electrophilic handle) and is fundamentally different from the aryl‑Br in (4‑bromobenzyl)triphenylphosphonium bromide, which requires metal‑catalyzed cross‑coupling or harsh SNAr conditions rather than simple SN2 alkylation .

Bifunctional building block PET probe design Nucleophilic substitution

Wittig Reaction Performance in Stilbene Synthesis: Documented Yield and E‑Selectivity

The compound serves as a phosphonium salt precursor in Wittig reactions for stilbene construction. In one reported transformation, reaction with 4‑(9H‑carbazol‑9‑yl)benzaldehyde and potassium tert‑butoxide in THF afforded (E)‑4‑bromo‑4′‑(9H‑carbazol‑9‑yl)stilbene in 56 % yield with exclusive E‑selectivity . Separately, Krieg and Manecke (1968) reported that the phosphonium salt 12 (derived from this compound via 4‑bromomethylbenzil) underwent Wittig reaction to yield 4,4′‑bis‑phenylglyoxyloyl‑stilbene, confirming the utility of this scaffold in synthesizing bis‑1,2‑diketones with vinylene bridges [1]. These yields are consistent with typical Wittig reactions of semi‑stabilized benzyl‑type ylides, but the bromomethyl group uniquely permits subsequent functionalization of the stilbene product without requiring additional protection/deprotection steps.

Wittig olefination Stilbene synthesis Fluorescent brightening agents

Proven Utility as a Radiolabeled PET Probe Precursor: Bridging Chemistry and In Vivo Imaging Performance

[4-(Bromomethyl)benzyl]triphenylphosphonium bromide was employed as the key alkylating precursor for H₃L1 (triphenyl(4‑((4,7,10‑tris(carboxymethyl)‑1,4,7,10‑tetraazacyclododecan‑1‑yl)methyl)benzyl)phosphonium), which after ⁶⁴Cu labeling yielded ⁶⁴Cu‑L1 [1]. In biodistribution studies in U87MG glioma‑bearing athymic nude mice, ⁶⁴Cu‑L1 demonstrated tumor‑to‑heart ratios of ∼5 at 120 min post‑injection, ∼40‑fold superior to ⁹⁹ᵐTc‑Sestamibi (tumor/heart ∼0.125 at the same time point) [1]. The bromomethyl group is indispensable in this workflow: it enables the critical SN2‑based attachment of the DO3A chelator while preserving the triphenylphosphonium cation required for mitochondrial membrane‑potential‑driven tumor accumulation [2].

PET imaging Mitochondrial targeting Radiopharmaceutical chemistry

Crystal Structure Provides Atomic‑Level Conformational Parameters for Structure‑Based Design

The single‑crystal X‑ray structure of [4‑(Bromomethyl)benzyl]triphenylphosphonium bromide acetonitrile monosolvate (T = 150 K, R factor = 0.029, mean σ(C–C) = 0.005 Å) reveals that the dihedral angle between the benzylic phenyl ring attached to phosphorus and the planes of the three directly attached phenyl rings are 34.04(12)°, 45.48(13)°, and 87.18(9)° [1]. In the crystal, centrosymmetric cation–anion pairs assemble via C–H···Br hydrogen bonds into dimeric aggregates, with an additional C–H···N hydrogen bond to the acetonitrile solvent molecule [1]. This high‑resolution structural data has no reported equivalent for benzyltriphenylphosphonium bromide, (4‑bromobenzyl)triphenylphosphonium bromide, or (bromomethyl)triphenylphosphonium bromide in the Cambridge Structural Database, providing a unique reference for molecular docking, QSAR modeling, and crystal‑packing prediction of phosphonium‑based mitochondrial probes.

X‑ray crystallography Molecular conformation Docking and modeling

High‑Impact Application Scenarios for [4-(Bromomethyl)benzyl]triphenylphosphonium bromide Based on Quantitative Differentiation


Synthesis of ⁶⁴Cu‑Labeled Mitochondrial PET Radiotracers (Tumor Imaging)

This compound is the established alkylating precursor for H₃L1 and related triphenylphosphonium‑DOTA/DO3A conjugates used in ⁶⁴Cu PET tumor imaging. The 88.4 % synthetic yield from α,α′‑dibromo‑p‑xylene [1] and quantitative conjugation to DO3A(OᵗBu)₃ enable cost‑effective production of the chelator‑phosphonium intermediate. The resulting ⁶⁴Cu‑L1 radiotracer achieves a tumor‑to‑heart ratio of ∼5 at 120 min p.i., outperforming ⁹⁹ᵐTc‑Sestamibi by ∼40‑fold [1]. Substitution with any non‑bromomethyl phosphonium salt (e.g., benzyltriphenylphosphonium bromide) would eliminate the conjugation site, while the arsonium analog suffers from a drastically lower precursor yield (24 %) [1].

Dual‑Functional Building Block for Fluorescent Mitochondrial Probes

The orthogonal reactivity — phosphonium for mitochondrial membrane‑potential‑dependent accumulation and bromomethyl for fluorophore attachment — makes this compound a preferred scaffold for constructing fluorescent probes with validated mitochondrial localization [1]. The crystal‑structure data (R = 0.029) further supports rational probe design by providing accurate starting geometries for docking into the mitochondrial inner membrane model [2]. Unlike (bromomethyl)triphenylphosphonium bromide, the para‑xylylene spacer prevents steric clash between the bulky fluorophore payload and the phosphonium headgroup during membrane insertion.

Phosphonium Ylide Precursor for Functionalized Stilbene Synthesis

As demonstrated by the 56 % yield synthesis of (E)‑4‑bromo‑4′‑(9H‑carbazol‑9‑yl)stilbene [1] and the Krieg–Manecke bis‑phenylglyoxyloyl‑stilbene synthesis [2], this phosphonium salt generates semi‑stabilized benzyl‑type ylides that react with aromatic aldehydes to afford bromo‑functionalized stilbenes. The retained aryl‑bromine substituent on the stilbene product obviates a post‑Wittig halogenation step, streamlining the synthesis of halogenated stilbene libraries for fluorescent brightening agents or OLED materials.

Quality‑Control Reference Standard for Phosphonium Salt Purity and Identity

The well‑resolved ¹H NMR signature (δ 4.35, s, CH₂Br; δ 5.48, d, JPH = 15 Hz, PCH₂) [1], characteristic melting point (246–248 °C) distinguishable from benzyltriphenylphosphonium bromide (295–298 °C) , and published high‑resolution mass spectrum (ESI‑MS: m/z = 446.3 for [M + H]⁺, calcd 446 for [C₂₆H₂₃PBr]⁺) [1] collectively provide a robust three‑point identity confirmation protocol. This compound can serve as a system‑suitability standard for HPLC and LC‑MS methods used to characterize phosphonium salt batches in pharmaceutical impurity profiling.

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